An In-depth Technical Guide to the Discovery and Synthesis of Bobcat339 Hydrochloride
An In-depth Technical Guide to the Discovery and Synthesis of Bobcat339 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the small molecule Bobcat339 hydrochloride, from its initial discovery and synthesis to the evolving understanding of its mechanism of action. Initially lauded as a direct inhibitor of the Ten-Eleven Translocation (TET) enzymes, subsequent research has revealed a more complex and debated pharmacological profile. This guide summarizes the key findings, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes the scientific workflows and proposed biological pathways. A notable aspect of Bobcat339's story is the critical role of a synthetic byproduct, copper (II), in its initially reported activity, a finding that has significant implications for drug discovery and validation. More recent studies have proposed an alternative mechanism involving the degradation of TET3, suggesting new therapeutic avenues.
Discovery and Synthesis
Bobcat339, with the chemical name 1-([1,1′-Biphenyl]-3-yl)-4-amino-5-chloropyrimidin-2(1H)-one, was first synthesized in 2017 in the laboratory of Professor Andrew Kennedy at Bates College[1]. The "Bobcat339" moniker is a laboratory nickname, with the college subsequently filing a provisional patent application for the molecule[1].
The synthesis of Bobcat339 has been reported to employ a Chan–Lam coupling reaction, which utilizes a copper acetate catalyst to join 5-chlorocytosine and biphenylboronic acid[2]. This synthetic route became a crucial point of investigation in later studies. Researchers who independently synthesized Bobcat339 noted that rigorous purification, including multiple rounds of flash chromatography and HPLC, was necessary to remove residual copper from the final product[2].
Evolving Mechanisms of Action
The scientific understanding of Bobcat339's mechanism of action has evolved significantly since its discovery.
2.1. Initial Hypothesis: Direct TET Enzyme Inhibition
Initially, Bobcat339 was identified as a potent, cytosine-based inhibitor of TET enzymes, specifically TET1 and TET2[3][4][5]. These enzymes are critical in the process of DNA demethylation by oxidizing 5-methylcytosine (5mC)[6]. The proposed mechanism involved Bobcat339 binding to the active site of the TET enzymes, thereby blocking their catalytic function[7][8]. This activity positioned Bobcat339 as a valuable tool for epigenetic research and a potential starting point for therapeutics targeting DNA methylation and gene transcription[3][4][5].
2.2. A Paradigm Shift: The Role of Copper(II) Contamination
A pivotal 2022 study published in ACS Medicinal Chemistry Letters challenged the initial findings[2][6]. Researchers independently synthesized and purified Bobcat339 and found that the highly pure compound had minimal inhibitory activity against TET1 and TET2[2][6]. Their investigation revealed that the inhibitory activity observed in commercially available Bobcat339 preparations was directly correlated with the presence of contaminating Copper(II) (Cu(II)) ions, a remnant from the synthesis process[2][6]. This suggests that the initially reported anti-TET activity was an artifact of this contamination rather than an intrinsic property of the Bobcat339 molecule itself[2][6][9].
2.3. An Alternative Pathway: TET3 Degradation
More recent research, published in PNAS in 2023, has proposed an alternative mechanism of action for Bobcat339[10]. This study suggests that Bobcat339 induces the degradation of TET3 protein[10]. In a mouse model of activity-based anorexia, treatment with Bobcat339 led to a decrease in TET3 expression in AgRP neurons. This, in turn, activated these neurons, leading to increased feeding and a reduction in compulsive running behaviors[10]. This discovery has opened up new potential therapeutic applications for Bobcat339 in the treatment of anorexia nervosa and other stress-related disorders[10].
2.4. Other Investigated Activities
Beyond its effects on TET enzymes, Bobcat339 has also been investigated as a potential inhibitor of SARS-CoV-2 Nsp14, a key enzyme for viral RNA capping and replication[11].
Quantitative Data
The following tables summarize the key quantitative data reported for Bobcat339 and its hydrochloride salt.
Table 1: Reported Inhibitory and Efficacy Data
| Target | Assay Type | Reported Value | Notes | Reference(s) |
| TET1 | Cell-free | IC50: 33 µM | Activity later attributed to Cu(II) contamination. | [3][4][9][12][13] |
| TET2 | Cell-free | IC50: 73 µM | Activity later attributed to Cu(II) contamination. | [3][4][9][12][13] |
| SARS-CoV-2 nsp14 MTase | Cell-free | IC50: 21.6 µM | [11] | |
| HCoV-229E Replication | Cell-based (Huh7 cells) | EC50: 29.8 µM | [11] | |
| SARS-CoV-2 Replication | Cell-based (Huh7 cells) | EC50: 28.4 µM | [11] |
Table 2: Physicochemical and Formulation Data for Bobcat339 Hydrochloride
| Property | Value | Notes | Reference(s) |
| Solubility in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (6.22 mM) | Clear solution. | [3] |
| Solubility in 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (6.22 mM) | Clear solution. | [3] |
| Solubility in 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (6.22 mM) | Clear solution. | [3] |
| Storage (in solvent) | -80°C for 2 years; -20°C for 1 year | Sealed storage, away from moisture. | [3] |
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of Bobcat339.
4.1. Quantification of TET Inhibitory Activity (LC-MS/MS)
This protocol was utilized to determine that highly purified Bobcat339 lacks significant TET inhibitory activity.
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Objective: To quantify the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) by TET enzymes in the presence of an inhibitor.
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Materials: Recombinant human TET1/TET2 catalytic domain, hemimethylated synthetic DNA oligomer substrate, α-ketoglutarate cofactor, Bobcat339 (highly purified), and necessary buffers.
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Procedure:
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Incubate the 5mC-containing DNA oligomers with the recombinant TET enzyme and α-ketoglutarate.
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Introduce either a DMSO control or the purified Bobcat339 compound to the reaction mixture.
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Collect samples at multiple time points (e.g., 5, 20, 60 minutes).
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Quench the enzymatic reaction.
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Digest the DNA to single nucleosides.
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Analyze the samples using isotope dilution liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to quantify the levels of 5mC and 5hmC.
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Calculate the percent conversion of 5mC to 5hmC to determine the inhibitory activity of the compound.[2]
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4.2. Cell-Based Assay for Global 5hmC Levels
This protocol was used to assess the impact of Bobcat339 on TET activity within a cellular context.
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Objective: To measure the overall levels of 5-hydroxymethylcytosine in genomic DNA after treatment with Bobcat339.
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Cell Lines: HT-22 or Hep3B cells.
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Procedure:
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Culture cells to the desired confluency.
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Treat the cells with Bobcat339 (e.g., 10 µM or 50 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 or 48 hours).
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Harvest the cells and extract the genomic DNA.
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Quantify the global 5hmC levels using a dot blot assay with an antibody specific for 5hmC or through mass spectrometry.
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Compare the 5hmC levels in the Bobcat339-treated cells to the control cells to determine if the compound inhibits TET function.[2][3]
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Visualizations: Workflows and Pathways
The following diagrams illustrate the key experimental workflow and the proposed signaling pathways for Bobcat339.
Caption: Logical workflow of Bobcat339 investigation.
Caption: Contrasting proposed mechanisms of Bobcat339.
Conclusion and Future Directions
The story of Bobcat339 hydrochloride is a compelling case study in the complexities of drug discovery and the critical importance of rigorous chemical characterization. While its initial promise as a direct TET inhibitor has been questioned due to the confounding role of copper contamination, new research points towards a novel mechanism involving TET3 degradation. This opens up exciting possibilities for its therapeutic use in conditions such as anorexia nervosa.
For researchers in the field, it is imperative to consider the purity of Bobcat339 preparations and to be aware of the conflicting reports regarding its mechanism of action. Future studies should focus on elucidating the precise molecular interactions that lead to TET3 degradation and further exploring its potential in various disease models, including but not limited to metabolic and psychiatric disorders. The journey of Bobcat339 underscores the iterative and often surprising nature of scientific investigation.
References
- 1. Announcing Bobcat339: a student-invented molecule with pharmaceutical promise | News | Bates College [bates.edu]
- 2. Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cytosine-Based TET Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy Bobcat339 (EVT-263534) [evitachem.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. A small-molecule degrader of TET3 as treatment for anorexia nervosa in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bobcat339 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Bobcat339 | Other Oxygenases/Oxidases | Tocris Bioscience [tocris.com]
